(4-((((S)-2-Amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid, calcium salt(1:1)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
80433-71-2 |
|---|---|
Molecular Formula |
C20H23CaN7O7 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
calcium 2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/t12-,13-;/m0./s1 |
InChI Key |
BZPWXVJDMRBCMD-QNTKWALQSA-N |
Isomeric SMILES |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Ca] |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Ca] |
Related CAS |
58-05-9 (Parent) |
solubility |
DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |
Synonyms |
Calcium Folinate |
Origin of Product |
United States |
Chemical Synthesis and Advanced Characterization for Research Materials
Stereoselective Synthetic Pathways of Calcium Levofolinate
The synthesis of calcium levofolinate presents a significant stereochemical challenge due to the presence of a chiral center at the C6 position of the pteridine (B1203161) ring. Chemical synthesis starting from folic acid typically results in a diastereomeric mixture of (6R)- and (6S)-folinic acid. researchgate.net Consequently, research has focused on developing stereoselective synthetic routes and efficient separation techniques to isolate the desired (6S)-isomer, known as levofolinate.
One prominent strategy involves the enzymatic reduction of a dihydrofolate intermediate. Dihydrofolate reductase, a key enzyme in folate metabolism, can asymmetrically reduce dihydrofolic acid to yield (6S)-tetrahydrofolate with high stereospecificity. This (6S)-tetrahydrofolate is then formylated and converted to calcium levofolinate. This chemoenzymatic approach leverages the high selectivity of the enzyme to produce the correct stereoisomer directly.
Another common industrial approach is the separation of diastereomers from the racemic mixture of (6R,S)-folinic acid. This is often achieved through fractional crystallization . This method can be applied directly to the calcium salts of the diastereomeric mixture, sometimes enhanced by the addition of agents like sodium EDTA. chemicalbook.com A more refined version of this technique involves forming diastereomeric salts with a chiral or achiral amine, such as ethylenediamine (B42938) or piperazine. These salts exhibit different physical properties, allowing for their separation by crystallization. Once the desired (6S)-diastereomeric salt is isolated, it is converted back to the calcium salt, yielding optically pure calcium levofolinate. arlok.comnih.gov
Chromatographic separation offers an alternative, albeit often less scalable, method for isolating the (6S)-isomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase can effectively resolve the two diastereomers. researchgate.net Furthermore, analytical techniques like capillary electrophoresis (CE) have been developed utilizing chiral selectors, such as cationic β-cyclodextrin derivatives, to achieve baseline separation of the folinic acid diastereomers, demonstrating the feasibility of chromatographic resolution. researchgate.netnih.gov
A less common but explored method is the direct stereoselective hydrogenation of folic acid using immobilized, optically active rhodium(I)/diphosphane catalysts. This approach aims to create the C6 chiral center with the desired (S)-configuration from the outset.
Table 1: Summary of Stereoselective Synthetic and Separation Pathways for Calcium Levofolinate
| Method | Description | Key Features |
| Enzymatic Reduction | Asymmetric reduction of dihydrofolate using dihydrofolate reductase to stereospecifically form (6S)-tetrahydrofolate, a precursor to levofolinate. | High stereoselectivity; mimics the natural biosynthetic pathway. |
| Fractional Crystallization | Separation of the (6R,S)-diastereomeric mixture by exploiting differences in solubility. This can be done on the calcium salts or by forming diastereomeric salts with amines (e.g., piperazine, ethylenediamine). | Industrially applicable; yields can be optimized by choice of salt and solvent systems. arlok.comnih.gov |
| Chromatographic Separation | Use of chiral stationary phases in HPLC or chiral selectors in capillary electrophoresis to resolve the (6S) and (6R) isomers. | High resolution and purity; often used for analytical purposes but can be adapted for preparative scale. researchgate.netnih.gov |
| Stereoselective Hydrogenation | Direct hydrogenation of folic acid using chiral catalysts (e.g., Rh(I)/diphosphane complexes) to selectively produce the (6S)-isomer. | Direct asymmetric synthesis; avoids resolution steps. |
Methodologies for Purity Assessment and Impurity Profiling in Research Batches
Ensuring the purity of research-grade calcium levofolinate is paramount, with a particular focus on stereochemical purity and the absence of process-related impurities and degradation products. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH) and the European Pharmacopoeia, set stringent limits on impurities. researchgate.netnih.gov
The most critical impurity is the unwanted (6R)-diastereomer, which is biologically inactive. nih.govChiral capillary electrophoresis (CE) and chiral high-performance liquid chromatography (HPLC) are the primary methods for determining the optical purity of calcium levofolinate. A validated CE method utilizes 2,6-dimethyl-beta-cyclodextrin as a chiral selector in a sodium tetraborate (B1243019) buffer (pH 9.9) to separate levofolinic acid from its (6R,2'S)-diastereomeric impurity. researchgate.netnih.gov This method can quantify the diastereomer at levels as low as 0.1%. nih.gov Similarly, HPLC methods with chiral columns are employed for the same purpose. researchgate.net
Impurity profiling also involves identifying and quantifying other related substances. These can be starting materials, intermediates, or degradation products. ijrpr.com Common process-related impurities include folic acid, N-(4-aminobenzoyl)-L-glutamic acid, and 10-formyldihydrofolic acid. nih.govijpsr.com
Stability-indicating HPLC methods are developed through forced degradation studies. ijpsr.com Research batches are subjected to stress conditions such as acid, base, oxidation (e.g., with H2O2), heat, and UV light to generate potential degradation products. arlok.comijpsr.com The subsequent analysis by a validated RP-HPLC method, often with photodiode array (PDA) detection for peak purity analysis, allows for the separation and quantification of the active ingredient from all potential impurities and degradants. arlok.comijpsr.com A typical RP-HPLC method might use a C18 column with a gradient elution system involving a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile. ijpsr.comijpsr.comgoogle.com
Table 2: Known Process-Related and Degradation Impurities of Calcium Levofolinate
| Impurity Name | Common Abbreviation / Type | Source | Analytical Method |
| (6R)-Folinic Acid Calcium Salt | Diastereomeric Impurity | Synthesis | Chiral HPLC, Chiral CE researchgate.netnih.gov |
| Folic Acid | Starting Material / Degradant | Synthesis/Degradation | RP-HPLC ijpsr.com |
| 10-Formyldihydrofolic Acid | Process Impurity | Synthesis | RP-HPLC, TLC nih.govgoogle.com |
| N-(4-aminobenzoyl)-L-glutamic acid | Process Impurity | Synthesis | RP-HPLC, TLC nih.gov |
| Dihydrofolic acid | Process Impurity | Synthesis | RP-HPLC ijpsr.com |
| 10-Formylfolic acid | Process Impurity | Synthesis | RP-HPLC ijpsr.com |
Isotopic Labeling Strategies for Mechanistic Investigations
Isotopic labeling is an indispensable tool for conducting mechanistic studies, allowing researchers to trace the metabolic fate and molecular interactions of calcium levofolinate without altering its chemical properties. creative-proteomics.com Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into the molecule. ckisotopes.com
Deuterated levofolinate, such as folinic acid-d4 , is frequently used as an internal standard in quantitative bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com The mass difference allows for precise quantification of the unlabeled drug in biological matrices. Deuterium labeling can also be used to investigate the kinetic isotope effect, providing insights into reaction mechanisms and metabolic pathways. nih.gov The synthesis of these labeled compounds often involves using labeled starting materials, such as deuterated p-aminobenzoic acid, in the synthetic route. acs.org
Carbon-13 labeled levofolinate, often labeled in the benzoyl or glutamate (B1630785) moiety (e.g., Folic acid-¹³C₅), serves a similar purpose. medchemexpress.comdntb.gov.ua These labeled analogues are crucial for metabolic flux analysis and for studies on bioavailability and pharmacokinetics. rsc.orgnih.gov By using ¹³C-labeled compounds in conjunction with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the folate molecule into various cellular pools and metabolic end-products. creative-proteomics.com The synthesis of multiply labeled folic acid suitable for conversion to levofolinate can be achieved through methods that allow for the incorporation of precursors like [¹³C₆]aniline or [²H₄]-L-glutamic acid. rsc.org
These isotopic labeling strategies are fundamental for elucidating the mechanism of action, understanding drug metabolism, and performing quantitative analysis in complex biological systems during preclinical research.
Physicochemical Considerations for Research Material Preparation
The preparation of research-grade calcium levofolinate requires careful consideration of its physicochemical properties to ensure proper handling, formulation, and stability.
Calcium levofolinate is typically an off-white to light beige amorphous powder. chemdad.com Its solubility is a key characteristic; it is described as slightly soluble or sparingly soluble in water. chemicalbook.comchemdad.com For instance, one source reports a solubility in water of 9 mg/mL, while another states 26.5 mg/mL, which may require sonication and warming to achieve. biocrick.comabmole.com It is practically insoluble in ethanol (B145695) and acetone. chemicalbook.com The limited aqueous solubility of the calcium salt can be a challenge for preparing concentrated stock solutions. This contrasts with the higher solubility of the disodium (B8443419) salt of levofolinate, which is sometimes preferred for formulations where co-administration with other agents without precipitation is necessary. nih.gov
The stability of calcium levofolinate is influenced by pH, temperature, and light. It is more stable at neutral or mildly alkaline pH. nih.gov Solutions for research should be prepared with attention to pH control; for example, studies have shown good stability in 5% dextrose solution (pH approx. 6.5) and when reconstituted with water for injections. nih.govbiocrick.com For long-term storage, the powder is typically kept at refrigerated (2-8°C) or frozen (under -20°C) temperatures, protected from light, and in an inert atmosphere. chemicalbook.comnih.gov Stability studies have demonstrated that solutions can be stable for extended periods (e.g., 14 days at 2-8°C) when properly prepared and stored, which is crucial for the reproducibility of research experiments. nih.gov
Table 3: Physicochemical Properties of Calcium Levofolinate
| Property | Value / Description | Reference |
| Molecular Formula | C₂₀H₂₁CaN₇O₇ | nih.govjigspharma.com |
| Molecular Weight | 511.5 g/mol | nih.govjigspharma.com |
| Appearance | Off-white to light beige amorphous powder | chemdad.com |
| Solubility | Slightly soluble in water; practically insoluble in ethanol and acetone. | chemicalbook.comchemdad.com |
| Storage Conditions | Store at 2-8°C or -20°C, protected from light, in an inert atmosphere. | chemicalbook.comnih.gov |
| Stability | More stable at neutral or mildly alkaline pH. Sensitive to light. | nih.gov |
Molecular and Cellular Mechanisms of Action in Model Systems
High-Affinity Folate Transport Systems and Intracellular Uptake Mechanisms
The entry of levofolinate into mammalian cells is a critical first step and is mediated by several specialized transport systems. These transporters are essential for maintaining intracellular folate homeostasis and for the therapeutic activity of folate-based drugs. nih.gov The primary carriers involved in levofolinate uptake are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and in certain cells, Folate Receptor Alpha (FRα). frontiersin.orgresearchgate.net
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is ubiquitously expressed in mammalian tissues and is considered the major transport system for reduced folates like levofolinate at physiological pH. nih.govfrontiersin.org It functions as an anion exchanger, facilitating the transport of folates into the cell. researchgate.netmedrxiv.org
Research has demonstrated that levofolinate (l-LV) exhibits a significantly higher affinity for RFC compared to its dextrorotatory counterpart, d-LV. frontiersin.org One study found that l-LV had an 8-fold higher substrate affinity for RFC than d-LV. frontiersin.org This stereospecificity underscores the biological importance of using the pure l-isomer. The RFC-mediated uptake is a high-capacity system, allowing for efficient accumulation of levofolinate inside the cell, which is crucial for its role in both 5-FU modulation and methotrexate (B535133) rescue. frontiersin.orgnih.gov Levofolinate and folate antagonists like methotrexate share the same transport carrier, leading to competition for cellular entry. medac.eu
Table 1: Comparative Affinity of Folate Forms for RFC/SLC19A1
| Compound | Relative Affinity for RFC | Reference |
|---|---|---|
| Levofolinate (l-LV) | High | frontiersin.org |
| d-leucovorin (d-LV) | Low (8-fold lower than l-LV) | frontiersin.org |
This table illustrates the differential affinity of various folate forms for the Reduced Folate Carrier.
The Proton-Coupled Folate Transporter (PCFT), a member of the major facilitator superfamily of transporters, plays a key role in the intestinal absorption of dietary folates and is also expressed in other tissues and various tumors. researchgate.netbioivt.com A distinguishing feature of PCFT is its optimal function at an acidic pH, coupling folate uptake to a proton gradient. bioivt.comsemanticscholar.org
Levofolinate is a substrate for PCFT. Studies have shown that l-LV has a 3.5-fold higher substrate affinity for PCFT than the inactive d-isomer. frontiersin.org While RFC is the primary transporter at neutral pH, PCFT becomes particularly important in acidic microenvironments, such as those found in the proximal intestine and within solid tumors. researchgate.netsemanticscholar.org The ability of PCFT to transport levofolinate under these conditions contributes to its absorption and its efficacy in tumor cells. uniprot.org
Folate Receptor Alpha (FRα) is a high-affinity, low-capacity folate transporter that operates via receptor-mediated endocytosis. nih.govspringermedizin.de Unlike RFC and PCFT, which are carrier-mediated transporters, FRα binds to folates on the cell surface, and the receptor-ligand complex is then internalized into the cell within vesicles. kcl.ac.ukbiochempeg.com
FRα expression is limited in most normal tissues but is often overexpressed in various cancers, including ovarian, lung, and breast cancers, as well as in the choroid plexus of the brain. nih.govspringermedizin.dekcl.ac.uk This differential expression makes it an attractive target for cancer therapy. In cellular contexts where FRα is highly expressed, it can contribute to the uptake of levofolinate. nih.govnih.gov Following endocytosis, the folate is released from the receptor within acidified endosomes, a process where PCFT may also play a role in exporting the folate from the endosome into the cytoplasm. uniprot.org
Intracellular Enzymatic Conversion and Activation within Folate Pathways
Once inside the cell, levofolinate, which is 5-formyl-tetrahydrofolate, must be metabolically converted into other active folate coenzymes to participate in cellular processes. medac.eu This conversion is a rapid and efficient process. nih.gov
Levofolinate is readily converted to 5,10-methylenetetrahydrofolate (5,10-CH2-THF), the specific folate coenzyme required for the modulation of 5-FU activity. medac.eugu.segoogle.com This conversion is a crucial step, as 5,10-CH2-THF is the direct participant in the stabilization of the thymidylate synthase-FdUMP complex. frontiersin.org The intracellular pool of reduced folates provided by levofolinate can also be used for other one-carbon transfer reactions essential for purine (B94841) and amino acid synthesis, which is the basis for its use in methotrexate rescue. medac.eu
Direct and Indirect Modulation of Key Folate-Dependent Enzymes
The primary clinical application of calcium levofolinate in oncology is to enhance the cytotoxic effect of 5-fluorouracil (B62378). researchgate.net This enhancement is achieved through the direct modulation of a key enzyme in DNA synthesis, thymidylate synthase.
Thymidylate synthase (TS) is a critical enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govoncotarget.com The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits TS by binding to its active site. frontiersin.org
However, the binary complex formed between FdUMP and TS is unstable. frontiersin.org The administration of levofolinate leads to an increased intracellular concentration of its active metabolite, 5,10-methylenetetrahydrofolate. springermedizin.de This folate coenzyme binds to the FdUMP-TS complex, forming a stable, covalent ternary complex. medac.eufrontiersin.orgnih.gov This stabilization extends the duration of TS inhibition, leading to a more profound and prolonged blockade of DNA synthesis and, consequently, enhanced cancer cell death compared to 5-FU alone. medac.euspringermedizin.detechscience.com The formation of this stable ternary complex is the biochemical cornerstone of combination therapy with 5-FU and levofolinate. oncotarget.comnih.gov
Table 2: Components of the Inhibitory Thymidylate Synthase Complex
| Component | Role in the Complex | Reference |
|---|---|---|
| Thymidylate Synthase (TS) | The target enzyme responsible for dTMP synthesis. | nih.gov |
| 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) | The active metabolite of 5-FU that binds to the TS active site. | frontiersin.org |
This table details the components and their roles in the ternary complex that inhibits DNA synthesis.
Table 3: Compound Names Mentioned in the Article
| Common Name/Abbreviation | Chemical Name |
|---|---|
| Calcium levofolinate | Calcium (2S)-2-({4-[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)aminopentanedioate |
| Levofolinic acid | (2S)-2-({4-[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)aminopentanedioic acid |
| 5-Fluorouracil (5-FU) | 5-fluoro-1H,3H-pyrimidine-2,4-dione |
| Methotrexate | (2S)-2-[(4-{ (2,4-diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid |
| 5,10-methylenetetrahydrofolate (5,10-CH2-THF) | N5,N10-Methylenetetrahydrofolic acid |
| 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) | 5-Fluoro-2'-deoxyuridine 5'-monophosphate |
| deoxyuridine monophosphate (dUMP) | 2'-Deoxyuridine 5'-monophosphate |
Dihydrofolate Reductase (DHFR) Interplay
Dihydrofolate reductase (DHFR) is a pivotal enzyme in folate metabolism. Its primary function is to catalyze the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). ebrary.netnih.gov THF and its derivatives, known as folates, are essential one-carbon donors required for the synthesis of purines and the pyrimidine (B1678525) nucleotide thymidylate, which are fundamental building blocks for DNA synthesis and cell proliferation. nih.govmedac.eu
Antifolate drugs, such as methotrexate, are potent inhibitors of DHFR. drugbank.com By blocking this enzyme, they deplete the intracellular pool of reduced folates, thereby halting DNA synthesis and preventing the division of rapidly proliferating cells. drugbank.com
Calcium levofolinate, the biologically active l-isomer of folinic acid, plays a crucial role in circumventing this blockade. medac.euresearchgate.net As a pre-reduced folate derivative, it does not require reduction by DHFR to become metabolically active. medac.eu This allows it to act as a direct source of THF, bypassing the enzyme inhibition caused by agents like methotrexate. medac.eudrugbank.com By replenishing the reduced folate pool, levofolinate protects cells from the toxic effects of DHFR inhibition, a mechanism central to its use in "rescue" therapy. medac.eu Some evidence also suggests that folinic acid can directly reactivate DHFR even in the presence of antagonists like methotrexate, though the complete mechanism remains under investigation. researchgate.net
Serine Hydroxymethyltransferase (SHMT1) Role
Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that is central to one-carbon metabolism. wikipedia.org The cytosolic isoform, SHMT1, catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). genecards.orgnih.govbiorxiv.org This reaction is the principal source of one-carbon units within the cytoplasm, which are vital for the biosynthesis of thymidylate, purines, and the amino acid methionine. genecards.orgnih.gov
Calcium levofolinate directly supports this pathway. Following its uptake into the cell, it is converted into various THF derivatives that serve as substrates for SHMT1. researchgate.net By providing the necessary folate cofactor, levofolinate fuels the production of 5,10-CH2-THF.
SHMT1 also acts as a critical regulatory point, controlling the distribution of one-carbon units between the synthesis of thymidylate for DNA replication and the synthesis of S-adenosylmethionine, the universal methyl donor for numerous methylation reactions. nih.gov The activity of SHMT1 is subject to complex regulation, including allosteric control and post-translational modifications, which allows cells to fine-tune one-carbon flux according to metabolic needs. nih.govbiorxiv.org
Impact on De Novo Nucleotide Synthesis and DNA Metabolism in Cellular Models
The primary mechanism by which calcium levofolinate influences cellular metabolism is through its direct impact on the de novo synthesis of nucleotides—the essential precursors of DNA and RNA. researchgate.net Cells can produce nucleotides through two main routes: the de novo pathway, which builds them from simpler precursors, and the salvage pathway, which recycles pre-existing bases. frontiersin.org Rapidly dividing cells, particularly cancer cells, often exhibit an increased dependence on the de novo pathway to meet the high demand for DNA replication. nih.govmdpi.com
Levofolinate's role is to supply the one-carbon units necessary for this pathway to function. The 5,10-CH2-THF generated by the SHMT1-catalyzed reaction is an indispensable cofactor for the enzyme thymidylate synthase (TS). oncotarget.com TS carries out the rate-limiting step in the synthesis of deoxythymidine monophosphate (dTMP), a nucleotide unique to DNA. oncotarget.comresearchgate.net Furthermore, another THF derivative, 10-formyl-THF, is required for two separate steps in the de novo purine biosynthesis pathway, which produces adenine (B156593) and guanine. researchgate.netmdpi.com
This metabolic function is also the basis for levofolinate's synergistic interaction with the chemotherapeutic agent 5-fluorouracil (5-FU). The active metabolite of 5-FU, FdUMP, inhibits thymidylate synthase. frontiersin.org Levofolinate enhances this inhibition significantly. oncotarget.comspringermedizin.de Its conversion to 5,10-CH2-THF allows for the formation of a stable ternary complex, consisting of the TS enzyme, FdUMP, and 5,10-CH2-THF. medac.eugoogle.com This stable complex leads to a prolonged blockade of the enzyme, a more effective inhibition of DNA synthesis, and consequently, increased cytotoxicity compared to 5-FU alone. medac.euspringermedizin.de
| Enzyme | Function | Role of Levofolinate-Derived Cofactor |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Reduces DHF to THF | Bypassed by levofolinate, which is already a reduced folate. medac.eu |
| Serine Hydroxymethyltransferase 1 (SHMT1) | Converts THF and serine to 5,10-CH2-THF and glycine | Provides THF substrate to generate one-carbon units. genecards.orgnih.gov |
| Thymidylate Synthase (TS) | Converts dUMP to dTMP for DNA synthesis | Provides the essential 5,10-CH2-THF cofactor. oncotarget.comfrontiersin.org |
| Glycinamide Ribonucleotide Transformylase (GART) | Adds a formyl group in de novo purine synthesis | Provides the 10-formyl-THF cofactor. mdpi.com |
| Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART) | Adds the final carbon in de novo purine synthesis | Provides the 10-formyl-THF cofactor. mdpi.com |
Stereospecificity of Biochemical Interactions and Metabolic Fate of Isomers
The biological activity of folinic acid is highly dependent on its stereochemistry. researchgate.net Folinic acid is typically available as a racemic mixture (leucovorin) containing both the (6S)-l-isomer and the (6R)-d-isomer. nih.gov However, only the l-isomer, known as levofolinate, is biologically active. researchgate.netresearchgate.net The d-isomer is metabolically inert. nih.gov The use of pure calcium levofolinate therefore halves the administered dose compared to the racemic mixture and avoids the metabolic burden of processing an inactive compound. researchgate.net
This stereospecificity begins at the point of cellular entry. Research has demonstrated that the primary folate transporters in mammalian cells exhibit a strong preference for the l-isomer. nih.govresearchgate.net The two major transporters are the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). researchgate.netnih.govresearchgate.net Studies comparing the isomers have shown that l-levofolinate has a substantially higher affinity for these transporters than the d-isomer. nih.gov
Detailed kinetic analyses in cellular models have quantified this preference. One study found that l-levofolinate displayed an 8-fold higher substrate affinity for RFC and a 3.5-fold higher affinity for PCFT when compared directly to its d-isomer. nih.gov
This preferential transport has significant metabolic consequences. Because the l-isomer enters cells much more efficiently, it is far more effective at performing its biochemical functions, such as rescuing cells from antifolate toxicity and enhancing the cytotoxicity of 5-FU. nih.gov The d-isomer is largely ineffective in these roles due to its poor uptake and lack of metabolic activity. nih.gov Therefore, the stereospecificity of both cellular transport and subsequent enzymatic interactions is a critical determinant of the pharmacological activity of calcium levofolinate.
| Folate Transporter | Isomer | Relative Substrate Affinity/Transport Efficacy | Reference |
|---|---|---|---|
| Reduced Folate Carrier (RFC/SLC19A1) | l-levofolinate | High (~8-fold higher than d-isomer) | nih.gov |
| d-levofolinate | Low | nih.gov | |
| Proton-Coupled Folate Transporter (PCFT/SLC46A1) | l-levofolinate | High (~3.5-fold higher than d-isomer) | nih.gov |
| d-levofolinate | Low | nih.gov |
Pharmacokinetic Principles and Metabolic Disposition in Preclinical Research
In Vitro Metabolic Transformations in Cellular Systems
In vitro research has elucidated the cellular processing of levofolinate. Upon entering a cell, levofolinate, which is a 5-formyl derivative of tetrahydrofolic acid, does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become active. medicines.org.uk It is readily converted into other reduced folate derivatives that are essential for cellular processes. nih.gov
The primary metabolic transformation is its conversion to 5-methyltetrahydrofolate (5-MTHF or levo-5-methyl-THF), which is the main circulating active form of folate in vivo. medicines.org.ukfda.govpfizer.com This conversion occurs rapidly, primarily in the liver and intestinal mucosa. nih.govpfizer.com Within cells, levofolinate and its metabolite, 5-MTHF, undergo polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase. medicines.org.uk This addition of glutamate (B1630785) residues traps the folate coenzymes inside the cell and increases their affinity for folate-dependent enzymes involved in one-carbon metabolism, such as those required for purine (B94841) and pyrimidine (B1678525) synthesis. medicines.org.uk Studies show that levofolinic acid can be metabolized to tetrahydrofolate (THF), bypassing the DHFR enzyme which is inhibited by antagonists like methotrexate (B535133). nih.govfda.gov
Comparative Pharmacokinetic Principles in Non-Human Animal Models
Pharmacokinetic studies in non-human animal models, including rats and dogs, have been essential for characterizing the in vivo behavior of calcium levofolinate. These studies reveal significant species-dependent differences in how the compound is processed, which is a key consideration when extrapolating data. rroij.com
Preclinical studies in rats demonstrate that orally administered levofolinate is rapidly absorbed and converted to 5-methyltetrahydrofolate (MTHF) during intestinal absorption and translocation into the bloodstream. nih.govresearchgate.net Research comparing different folate forms in rats showed that levofolinate is more readily converted to MTHF than folic acid. nih.gov While the l-isomer is well-absorbed, studies on the racemic mixture (leucovorin) indicate that the oral absorption of folates can be a saturable process. hres.cafda.gov
A study in dogs analyzing the racemic mixture of folinic acid found distinct pharmacokinetic behaviors between the two isomers. The biologically active l-isomer (levofolinate) had a half-life of 47 minutes, which was approximately three times shorter than the 143-minute half-life of the inactive d-isomer. fda.govhres.ca This difference reflects the rapid metabolism and excretion of the active levofolinate, whereas the d-isomer is not metabolized and is cleared more slowly. fda.govnih.gov
| Parameter | Finding in Animal Models | Source |
|---|---|---|
| Primary Absorption Site | Intestinal mucosa | pfizer.com |
| Metabolic Conversion during Absorption | Rapidly converted to 5-methyltetrahydrofolate (MTHF) in rats. | nih.govresearchgate.net |
| Comparative Half-Life (l-isomer vs d-isomer) | In dogs, the l-isomer (levofolinate) has a half-life of 47 minutes, compared to 143 minutes for the d-isomer. | hres.ca |
| Absorption Process | Oral absorption is a saturable process, as demonstrated with racemic leucovorin. | hres.cafda.gov |
Following absorption, levofolinate and its metabolites are distributed to all body tissues. hres.ca Preclinical research has paid special attention to its distribution across critical biological barriers like the placenta and the blood-brain barrier.
Placental and Fetal Distribution Studies in pregnant rats have shown that absorbed folate is rapidly distributed to the placenta and the fetus. nih.govresearchgate.netmdpi.com Folate receptor alpha (FRα) plays a critical role in this transport. When FRα autoantibodies (FRαAb) were administered in a rat model, they were found to accumulate in the placenta and block folate transport to the fetus. nih.govnih.gov In the presence of these blocking antibodies, levofolinate was absorbed and distributed to the placenta and fetus more effectively than other folate forms like folic acid. nih.govresearchgate.net
Brain Uptake Efficient transport into the central nervous system is crucial for a folate's function. In young rats, orally administered levofolinate is efficiently distributed to the brain. mdpi.comnih.gov Comparative studies have shown that levofolinate administration results in significantly higher folate concentrations in the cerebrum and cerebellum compared to d,l-folinic acid or folic acid. mdpi.comnih.govresearchgate.netnih.gov This superior brain uptake was observed both in the presence and absence of folate receptor alpha antibodies, suggesting levofolinate is a particularly effective form for delivery to the brain. nih.govnih.gov The presence of FRαAb has been shown to decrease folate uptake by over 60% across all brain regions in rats, underscoring the importance of this receptor in central nervous system folate transport. researchgate.net
| Tissue/Organ | Distribution Profile in Animal Models (Primarily Rats) | Source |
|---|---|---|
| General Tissues | Distributed to all body tissues, with concentration in the liver. | hres.ca |
| Placenta & Fetus | Rapidly distributed to placenta and fetus. Transport is mediated by Folate Receptor α and can be blocked by antibodies. | nih.govresearchgate.netmdpi.comnih.gov |
| Brain (Cerebrum & Cerebellum) | Efficiently distributed to the brain. Achieves significantly higher concentrations compared to other folate forms. | mdpi.comnih.govnih.gov |
The primary route of elimination for levofolinate and its metabolites is through the kidneys. medicines.org.ukfda.gov Studies have shown that folates are mainly excreted in the urine, with only small amounts appearing in the feces. hres.ca In humans, it is reported that 80-90% of the compound is excreted via urine. pfizer.com After intravenous administration, a portion of levofolinate can be excreted unchanged. One study noted that nearly 20% of intravenously administered levofolinic acid is secreted in the urine without being metabolized. nih.gov The elimination half-life of the active l-form is reported to be between 32 and 35 minutes. pfizer.com
Influence of Genetic Polymorphisms on Folate Metabolism in Research Models
Genetic variations in enzymes responsible for folate metabolism can significantly alter the disposition and efficacy of folate compounds. Preclinical research models have been instrumental in investigating these interactions. Key genes in the folate pathway include methylenetetrahydrofolate reductase (MTHFR), methionine synthase (MTR), and reduced folate carrier (RFC). mdpi.com
A prominent example is the MTHFR enzyme, which is crucial for converting 5,10-methylenetetrahydrofolate to 5-MTHF. Studies using mice with a genetic deficiency in this enzyme (Mthfr+/- genotype) have demonstrated that both maternal and offspring MTHFR status can impact brain development, specifically affecting cortical interneuron populations and social behavior. frontiersin.org Such models show that genetic impairment of folate metabolism can disrupt the availability of essential metabolites in the developing brain. frontiersin.org
The metabolic pathway of levofolinate is particularly relevant in the context of these polymorphisms. Because levofolinate is a formyl derivative of THF, it can be converted to tetrahydrofolate and enter the folate cycle, bypassing the MTHFR-dependent step required by folic acid. researchgate.net This characteristic suggests that levofolinate could be a more effective source of folate in research models, and by extension individuals, with compromised MTHFR function. researchgate.net
| Gene Polymorphism | Influence in Research Models | Relevance to Levofolinate | Source |
|---|---|---|---|
| MTHFR (Methylenetetrahydrofolate Reductase) | Deficiency in mice models (Mthfr+/-) affects in-utero nutrient availability and cortical interneuron development. | Levofolinate's metabolism can bypass the MTHFR-catalyzed step, making it potentially more effective in models with this polymorphism. | researchgate.netfrontiersin.org |
| DHFR (Dihydrofolate Reductase) | Polymorphisms have been linked to adverse outcomes when combined with high folic acid intake in human studies. | Levofolinate does not require reduction by DHFR, bypassing the step inhibited by drugs like methotrexate. | fda.govconsensus.app |
| RFC (Reduced Folate Carrier) | Variations in this transporter gene can affect cellular uptake of folates. l-LV has a high affinity for RFC. | The efficiency of levofolinate transport into cells is dependent on RFC function. | mdpi.comfrontiersin.org |
Advanced Analytical and Bioanalytical Methodologies for Research
Spectroscopic and Spectrometric Approaches for Structural and Purity Confirmation
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of calcium levofolinate. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is used to confirm the chemical structure of levofolinic acid. googleapis.com
UV-Spectrophotometry offers a simpler, yet effective, method for the quantification of calcium levofolinate in bulk and pharmaceutical dosage forms. researchgate.net Methods like the zero-order derivative and area under the curve (AUC) have been developed and validated. researchgate.net For instance, a UV-Spectrophotometric method using 0.1N sodium hydroxide (B78521) as a solvent showed linearity in the concentration range of 3-18 µg/mL with a high correlation coefficient (r² = 0.999). researchgate.net
For impurity profiling, capillary electrophoresis has been employed, demonstrating its capability to separate calcium levofolinate from its diastereomers and other related substances. researchgate.net
Table 2: Spectroscopic Methods for Calcium Levofolinate Characterization
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| ¹H-NMR | Structural Confirmation | Provides detailed structural information of the molecule. | googleapis.com |
| UV-Spectrophotometry | Quantification in Bulk/Dosage Forms | Linear range of 3-18 µg/mL (r² = 0.999). | researchgate.net |
| Capillary Electrophoresis | Impurity Profiling | Separates diastereomers and related substances. | researchgate.net |
Radiotracer Methodologies for Elucidating Metabolic Flux
Radiotracer studies are a powerful tool for investigating the in vivo metabolic fate and flux of compounds. While specific studies on radiolabeled calcium levofolinate are not detailed in the provided context, the general principles of metabolic flux analysis using isotope tracers are well-established. creative-proteomics.comfrontiersin.org This technique involves introducing a labeled form of the drug (e.g., with ¹³C or ¹⁴C) into a biological system and tracking the appearance of the label in various metabolites over time. creative-proteomics.comfrontiersin.org This allows for the quantitative analysis of metabolic pathways, providing insights into the rates of conversion and the distribution of metabolites. creative-proteomics.com Such studies are crucial for understanding the complete metabolic profile of calcium levofolinate.
Sample Preparation Strategies for Complex Biological Samples in Research
Effective sample preparation is critical for accurate and reliable bioanalysis, as it removes interfering substances from complex biological matrices like plasma. For the analysis of calcium levofolinate, solid-phase extraction (SPE) is a commonly used technique. researchgate.net This method not only cleans up the sample but also concentrates the analyte, thereby improving the sensitivity of the subsequent analysis. researchgate.net
Protein precipitation is another widely used method for sample preparation in bioanalysis. nih.gov This technique involves adding a precipitating agent, such as methanol (B129727) or acetone, to the plasma sample to denature and remove proteins. nih.govnih.gov The supernatant, containing the analyte of interest, can then be directly injected into the analytical instrument or further processed. The choice of sample preparation method depends on the analytical technique being used and the specific requirements of the assay.
Bioanalytical Method Validation for Preclinical Studies
The validation of bioanalytical methods is a mandatory requirement for preclinical studies to ensure the reliability and reproducibility of the data. europa.euau.dk A full validation process for a bioanalytical method includes the assessment of several key parameters:
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy : The closeness of the determined value to the nominal or known true value. au.dk For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the LLOQ). europa.eu
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. au.dk
Linearity and Range : The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov
Lower Limit of Quantification (LLOQ) : The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. europa.eunih.gov The analyte signal at the LLOQ should be at least five times the signal of a blank sample. europa.eu
Recovery : The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample with the response of a non-extracted standard. nih.gov
Stability : The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. au.dk
These validation parameters ensure that the analytical method is "fit for purpose" and can generate dependable data for pharmacokinetic and other preclinical assessments. europa.eu
Compound Reference Table
Preclinical Research Paradigms and Mechanistic Investigations
Design and Application of In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture systems offer controlled environments to dissect the cellular and molecular effects of calcium levofolinate. wur.nl These models are invaluable for studying drug uptake, metabolic conversion, and interaction with target enzymes.
The selection of appropriate cell lines is critical for meaningful folate pathway research. Human colon adenocarcinoma cell lines, such as HT-29 and Caco-2, are frequently used due to their relevance in colorectal cancer studies, a primary indication for levofolinate-modulated chemotherapy. wur.nlnih.gov These cell lines, along with others like the SV40-immortalized human colon cell line CCD841CoTr, allow for the investigation of cellular responses to varying folate levels. wur.nl
Characterization of these cell lines involves assessing the expression levels of key folate transporters, including the reduced folate carrier (RFC), proton-coupled folate transporter (PCFT), and folate receptor alpha (FRα). frontiersin.orgresearchgate.net For instance, studies have shown significant variations in the expression of PCFT and RFC across different colon cancer cell lines. PCFT expression can be particularly high in Caco-2 cells, and its expression can be further induced under low-folate conditions. frontiersin.org The expression of these transporters is a key determinant of cellular uptake of levofolinate and its therapeutic and rescue efficacy. frontiersin.org
The table below summarizes the characteristics of some commonly used cell lines in folate pathway research.
| Cell Line | Origin | Key Characteristics Relevant to Folate Research |
| HT-29 | Human colon adenocarcinoma | Commonly used model for intestinal epithelia; can be differentiated to a mucus-secreting cell type. wur.nl |
| Caco-2 | Human colon adenocarcinoma | Differentiates to develop features typical of small intestine enterocytes; expresses folate transporters like PCFT. frontiersin.orgwur.nl |
| WiDr | Human colon adenocarcinoma | Used to study folate transporter expression and function. frontiersin.org |
| IGROV1 | Human ovarian cancer | Expresses high levels of FRα, making it suitable for studying FRα-mediated folate uptake. researchgate.net |
| HeLa | Human cervical cancer | Used in the characterization of folate transporters, including RFC-null variants for studying alternative transport mechanisms. aacrjournals.org |
| K562 | Human chronic myelogenous leukemia | A suitable model for studying erythroid differentiation in response to modulation of folate metabolism. biorxiv.org |
This table is generated based on information from multiple sources. frontiersin.orgwur.nlresearchgate.netaacrjournals.orgbiorxiv.org
To quantify the modulatory effect of levofolinate on its target enzymes, various assays are employed. A key assay is the thymidylate synthase in situ inhibition assay (TSIA). frontiersin.org Thymidylate synthase (TS) is the primary target of 5-FU's active metabolite, FdUMP. Levofolinate is converted intracellularly to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS, thereby enhancing TS inhibition. spandidos-publications.com
The TSIA measures the enzymatic activity of TS within intact cells. frontiersin.org It typically involves introducing a radiolabeled precursor, such as [5-³H]-deoxycytidine, which is intracellularly converted to [5-³H]-dUMP. The subsequent TS-catalyzed conversion to dTMP releases tritium (B154650) (³H₂O), and the amount of ³H₂O formed provides a measure of intracellular TS activity. frontiersin.org This functional assay is crucial as it accounts for all intracellular factors influencing TS inhibition, including drug uptake and metabolic conversion to polyglutamate forms. frontiersin.org Studies using the TSIA have demonstrated the ability of l-levofolinate to potentiate 5-FU-induced TS inhibition. frontiersin.org
Other methods to assess TS include quantifying TS protein levels using a radiolabeled FdUMP binding assay and measuring TS catalytic activity in cell extracts. plos.org
Modulation of folate levels by compounds like calcium levofolinate can trigger changes in the expression of genes involved in the folate pathway and related cellular processes. Techniques like quantitative real-time PCR (qRT-PCR) and microarray analysis are used to study these changes. plos.orgnih.gov
Studies have shown that folate depletion can lead to increased expression of Folate Receptor 1 (FOLR1) as a compensatory mechanism to enhance folate uptake. nih.gov Furthermore, changes in the expression of genes involved in cell cycle regulation (e.g., p53, p21), DNA repair, and intracellular signaling have been observed in response to altered folate status. nih.govmdpi.com For example, in human colon cancer cell lines, simultaneous treatment with 5-FU and levofolinate was found to inhibit TYMS (the gene encoding TS) gene expression, while sequential treatment reduced the expression of the folate transporter gene SLC19A1 (RFC). nih.gov
In broiler chickens, folic acid supplementation was found to modulate the expression of genes involved in folate metabolism, hepatic lipogenesis, and DNA methylation. nih.gov Similarly, studies in mice have shown that maternal folic acid supplementation can alter the expression of numerous genes in the cerebral hemispheres of offspring, including those involved in neural development. plos.org
Utilization of Genetically Engineered and Knockout Cell Lines for Pathway Dissection
Genetically engineered cell lines, including knockout and knockdown models, are powerful tools for dissecting the specific roles of individual components of the folate pathway. By eliminating or reducing the expression of a particular transporter or enzyme, researchers can precisely determine its contribution to levofolinate's action.
For example, HeLa cell lines with a null mutation for the reduced folate carrier (RFC-null) have been instrumental in characterizing a distinct low-pH folate transport activity, later identified as the proton-coupled folate transporter (PCFT). aacrjournals.org The use of CRISPR/Cas9 technology has enabled the creation of specific knockout cell lines, such as FOLR1 knockout HeLa cells, to study the function of the folate binding protein. abcam.com Similarly, knockout cell lines for genes like G6PD have revealed its role in maintaining folate homeostasis. researchgate.net
The development of cell lines with inducible or repressible gene expression, such as the Tet-OFF system to control TS expression, allows for the dynamic study of the relationship between enzyme levels and drug sensitivity. plos.org These engineered cell lines provide clean systems to study gene function without the confounding effects of other transporters or metabolic pathways. biosynsis.com
Mechanistic Studies in In Vivo Animal Models
In vivo animal models, particularly rodents, are essential for understanding the systemic effects of calcium levofolinate, including its pharmacokinetics, tissue distribution, and interaction with other drugs in a whole-organism context. mdpi.comnih.gov
Rodent models, such as rats and mice, are widely used to study intestinal folate absorption, transport, and metabolism. nih.govmdpi.com Studies in Wistar rats have shown that folate deficiency leads to an upregulation of intestinal folate uptake by increasing the number of transporters, specifically the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), at both the mRNA and protein levels. nih.govresearchgate.netnih.gov This research demonstrated that the transport process is carrier-mediated, stimulated by acidic pH, and independent of sodium. nih.govresearchgate.net
Genetically engineered mouse models have also been crucial. Mice with targeted deletions of folate transporter genes, such as Rfc1 or Folbp1 (the murine equivalent of FOLR1), have been developed to elucidate the specific roles of these transporters in folate homeostasis and disease development. aacrjournals.org These models have shown that RFC1 is the primary mediator of folate absorption in the colon. aacrjournals.org
Furthermore, xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are invaluable for studying the antitumor effects of calcium levofolinate in combination with chemotherapeutic agents like 5-FU and irinotecan. nih.govresearchgate.netaacrjournals.org These models allow for the evaluation of treatment efficacy on tumor growth in a live animal. nih.govnih.gov
The table below provides examples of rodent models used in folate research.
| Rodent Model | Research Application | Key Findings/Observations |
| Wistar Rats | Investigating intestinal folate transport during folate deficiency. | Folate deficiency upregulates intestinal folate uptake by increasing the number of RFC and PCFT transporters. nih.govresearchgate.net |
| C57BL/6J Mice | Studying the effects of folic acid supplementation on gene expression and behavior in offspring. | Maternal folic acid supplementation can alter gene expression in the brain and affect behavior in pups. plos.org |
| Nude Mice (with xenografts) | Evaluating the in vivo antitumor activity of levofolinate in combination with chemotherapy. | Simultaneous administration of levofolinate and 5-FU shows synergistic or additive antitumor effects in colon cancer xenografts. nih.govnih.govaacrjournals.org |
| Rfc1 Knockout Mice | Dissecting the role of the reduced folate carrier in folate transport. | RFC1 is the primary transporter for folate absorption in the colon. aacrjournals.org |
| Folbp1 Knockout Mice | Elucidating the function of folate binding protein 1. | Used to study the impact of inactivating specific folate transport mechanisms on folate status and disease risk. aacrjournals.org |
This table is generated based on information from multiple sources. nih.govplos.orgnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.org
Xenograft Models for Studying Molecular Interactions in a Complex Biological Context
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are pivotal in preclinical cancer research. They provide a means to study the intricate interactions between a therapeutic agent and a tumor within a living biological system, offering insights that in vitro studies cannot fully replicate. dovepress.com These models are particularly valuable for investigating the efficacy and molecular mechanisms of drugs like calcium levofolinate, especially in the context of combination chemotherapies. dovepress.comnih.gov
Two primary types of xenograft models are utilized in cancer research: cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). dovepress.com CDX models, which use established cancer cell lines, are advantageous due to their reproducibility and ease of genetic manipulation, allowing researchers to explore the effects of specific genetic alterations on tumor behavior and drug response. dovepress.com PDX models, on the other hand, involve the direct implantation of tumor fragments from a patient into a mouse, which better preserves the original tumor's heterogeneity and microenvironment. dovepress.comaacrjournals.org This makes PDX models highly relevant for predicting the clinical chemosensitivity of a patient's tumor. aacrjournals.org
In the study of calcium levofolinate, xenograft models have been instrumental in demonstrating its synergistic effect with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU). Preclinical studies using human colon cancer xenografts in nude mice have shown that the simultaneous administration of calcium levofolinate and 5-FU enhances the antitumor activity of 5-FU. nih.gov This potentiation is attributed to the stabilization of the bond between 5-FU's active metabolite and thymidylate synthase (TS), a critical enzyme in DNA synthesis, thereby prolonging the inhibition of TS activity and inducing greater cancer cell death. nih.govoncotarget.com
Furthermore, patient-derived spheroid xenografts (PDSX) have emerged as a valuable tool. These are established by engrafting tumor-initiating cell spheroids from colorectal cancer patients into mice. aacrjournals.org Studies have utilized these models to conduct drug sensitivity tests, including those with regimens containing calcium levofolinate. aacrjournals.org
Table 1: Comparison of Xenograft Models in Calcium Levofolinate Research
| Model Type | Description | Advantages | Relevance to Calcium Levofolinate Studies |
| Cell Line-Derived Xenograft (CDX) | Implantation of established cancer cell lines into immunodeficient mice. dovepress.com | High reproducibility, ease of genetic manipulation. dovepress.com | Investigating the fundamental molecular mechanisms of synergy between calcium levofolinate and 5-FU. nih.gov |
| Patient-Derived Xenograft (PDX) | Direct transplantation of patient tumor tissue into immunodeficient mice. dovepress.comaacrjournals.org | Preserves original tumor heterogeneity and microenvironment, predictive of clinical response. dovepress.comaacrjournals.org | Evaluating the efficacy of calcium levofolinate-containing regimens in a clinically relevant setting. aacrjournals.orgdovepress.com |
| Patient-Derived Spheroid Xenograft (PDSX) | Engraftment of patient-derived tumor-initiating cell spheroids. aacrjournals.org | Retains characteristics of the original tumor and allows for chemosensitivity testing. aacrjournals.org | Assessing the drug response of specific cancer cell populations to treatments including calcium levofolinate. aacrjournals.org |
Ex Vivo Organ Perfusion Systems for Metabolic and Transport Studies
Ex vivo organ perfusion systems represent a significant technological advancement for preclinical research, bridging the gap between in vitro cell cultures and in vivo animal models. frontiersin.orgtno-pharma.com These systems allow for the maintenance of whole organs, such as the liver or kidney, in a near-physiological state outside the body for extended periods. frontiersin.orgtno-pharma.com By perfusing the organ with a nutrient- and oxygen-rich solution, researchers can study various physiological and pharmacological processes, including drug metabolism and transport, in a highly controlled environment that closely mimics in vivo conditions. tno-pharma.comtno.nl
The primary advantage of ex vivo organ perfusion is the ability to obtain real-time data on an organ's function and its interaction with a compound of interest. frontiersin.org This includes monitoring metabolic changes, drug clearance, and the formation of metabolites. tno.nlmdpi.com For a compound like calcium levofolinate, which is often administered as part of a complex chemotherapy regimen, understanding its organ-specific metabolism and transport is crucial.
Different types of ex vivo perfusion systems are available, tailored to specific organs like the liver, kidney, and lungs. frontiersin.orgctrjournal.org These systems can be used to study the pharmacokinetics of drugs, including their absorption, distribution, metabolism, and excretion (ADME) profiles. tno.nl For instance, a liver perfusion system can be used to measure the biliary clearance of a drug, while a kidney perfusion system can assess renal clearance. tno-pharma.com It is even possible to combine multiple organs in a single perfusion circuit to study inter-organ interactions. tno-pharma.comtno.nl
While direct studies specifically detailing the use of ex vivo organ perfusion systems for calcium levofolinate are not prevalent in the provided search results, the technology offers a powerful platform for such investigations. Porcine organs are often used as a substitute for human organs in these studies due to their anatomical and physiological similarities. tno-pharma.com Furthermore, the use of diseased human organs, such as those explanted during transplantation, provides a unique opportunity to study how specific pathologies might affect the metabolism and transport of drugs like calcium levofolinate. tno.nl
Table 2: Applications of Ex Vivo Organ Perfusion in Pharmacological Studies
| Application | Description | Parameters Measured | Relevance to Calcium Levofolinate |
| Metabolism Studies | Investigating the biochemical conversion of a drug within the organ. | Formation of metabolites, enzymatic activity. tno.nl | Understanding how calcium levofolinate is metabolized in the liver and other organs. |
| Transport Studies | Examining the movement of a drug into, out of, and within the organ. | Biliary and renal clearance, tissue accumulation. tno-pharma.comtno.nl | Determining the mechanisms of uptake and efflux of calcium levofolinate in key organs. |
| Pharmacokinetic Profiling | Characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug. | Plasma, biliary, and urinary drug levels. tno.nl | Establishing a comprehensive ADME profile for calcium levofolinate in an isolated organ system. |
| Drug-Drug Interaction Studies | Assessing the influence of one drug on the metabolism and transport of another. | Changes in clearance and metabolite formation of co-administered drugs. tno-pharma.com | Investigating the interactions between calcium levofolinate and other chemotherapeutic agents like 5-FU at the organ level. |
Computational and Systems Biology Approaches to Calcium Levofolinate Research
Theoretical Frameworks for Modeling Folate Metabolism
The foundation of computational research on calcium levofolinate lies in the mathematical modeling of the broader folate metabolic pathway. Folate metabolism is a complex biological process involving numerous enzymes, transporters, and co-factors, making it an ideal system for mathematical modeling. nih.govnih.gov These models are essential for testing hypotheses about the mechanisms of action, understanding drug resistance, and exploring drug interactions. nih.gov
Models of folate-mediated one-carbon metabolism (FOCM) have evolved over decades, traditionally employing a continuous deterministic approach. oup.com This involves using a system of ordinary differential equations (ODEs) based on standard biochemical kinetics, such as the law of mass action and Michaelis-Menten kinetics, to describe the dynamic changes in the concentrations of various folate forms. oup.comoup.com
Several key assumptions are inherent in these theoretical frameworks:
Steady-State Assumption : Many models assume that the folate metabolism system is at a steady state, which is a reasonable approximation for actively proliferating cells in a controlled in vitro environment. nih.gov
Michaelis-Menten Kinetics : Enzyme-catalyzed reactions are typically modeled using Michaelis-Menten kinetics, which assumes that the enzyme is working at capacity. nih.govoup.com
Constant Substrates : It is often assumed that substrates other than the folate components, such as NADPH, are present at constant concentrations. nih.gov
While deterministic models are common, researchers also develop stochastic and hybrid models to capture the inherent randomness in biochemical reactions, which can be particularly important when dealing with small numbers of molecules. cosbi.euunitn.it These theoretical frameworks allow for the simulation of how levofolinate, as a reduced folate, enters the cellular folate pool and influences the interconnected pathways of nucleotide synthesis and amino acid metabolism. oregonstate.edumdpi.com The development of these models provides new insights into the mechanisms of folate homeostasis and the effects of introducing external folates like calcium levofolinate. nih.gov
Computational Simulations of Folate Pathway Dynamics and Enzyme Inhibition
Computational simulations are a critical tool for investigating the dynamic behavior of the folate pathway and the effects of enzyme inhibition. These simulations, built upon the theoretical models, allow researchers to predict how the system responds to various perturbations, such as the introduction of antifolate drugs. nih.govnih.gov Calcium levofolinate is often used in conjunction with antifolates like methotrexate (B535133) or fluorouracil, and simulations can elucidate the mechanisms of this synergy.
Simulations have been instrumental in understanding antifolate resistance. For instance, early models showed that resistance to methotrexate could arise from increased activity of the enzyme dihydrofolate reductase (DHFR), reduced drug transport into the cell, or elevated levels of thymidylate synthase (TS). nih.gov More recent simulations integrate pharmacokinetic models with folate pathway models to understand the effects of drug accumulation and polyglutamylation on enzyme inhibition. plos.orgresearchgate.net For example, models predict that a nearly complete inhibition of DHFR is necessary to significantly impact the thymidylate synthase reaction, a finding consistent with experimental and clinical observations. nih.govasm.org
Molecular dynamics simulations offer a more granular view, providing insights at the atomic level. These simulations can model the interaction between a drug and its target enzyme or transporter. For instance, classical molecular dynamics has been used to study how the transport of antifolates like pemetrexed (B1662193) and natural folates through transporters such as SLC19A1 is affected by cellular conditions, providing a microscopic understanding of drug uptake. mdpi.com Such simulations can clarify how levofolinate might compete with or otherwise influence the transport and binding of antifolate drugs.
These computational approaches are valuable for:
Testing Hypotheses : Evaluating potential mechanisms of drug action and resistance. nih.gov
Predicting Interactions : Simulating the combined effects of multiple drugs, such as levofolinate and 5-fluorouracil (B62378). nih.gov
Optimizing Strategies : Exploring the impact of different drug concentrations and schedules on therapeutic efficacy. nih.govplos.org
Integration with Pharmacogenomic Research Paradigms (Theoretical and Preclinical)
The integration of computational models with pharmacogenomics represents a significant advance toward personalized medicine. rjppd.org Pharmacogenomics studies how genetic variations in an individual's genome affect their response to drugs. rjppd.orgnih.govdoh.gov.ae In the context of calcium levofolinate, this involves understanding how polymorphisms in genes encoding folate pathway enzymes and transporters influence the efficacy and toxicity of therapies that modulate this pathway. tandfonline.comnih.govtandfonline.com
Genetic variability in folate-metabolizing enzymes can significantly alter the therapeutic outcomes of drugs targeting this pathway. tandfonline.comnih.gov Computational models can incorporate data on these genetic polymorphisms to simulate their functional impact on the network. For example, a common polymorphism in the gene for methylenetetrahydrofolate reductase (MTHFR) can alter the distribution of folate coenzymes, which in turn can affect the response to antifolate drugs. tandfonline.comresearchgate.net
Preclinical research leverages these integrated models to identify and validate potential pharmacogenomic markers. mdpi.com By analyzing polymorphisms in genes like TYMS, MTHFR, DHFR, and the solute carrier family gene SLC19A1, researchers can predict patient-specific responses. tandfonline.commdpi.com For example, studies have shown that variants in SLC19A1 can affect the cellular uptake of methotrexate and folates, influencing drug efficacy. mdpi.com Similarly, variations in TYMS expression have been linked to resistance to thymidylate synthase inhibitors. researchgate.net These findings highlight the potential for using genotype information to tailor treatments involving calcium levofolinate. nih.govtandfonline.com
Below is a table of key genes and their polymorphisms studied in the context of folate pathway pharmacogenomics.
| Gene | Gene Name | Common Polymorphism(s) | Role in Folate Pathway / Relevance to Drug Response |
| MTHFR | Methylenetetrahydrofolate Reductase | C677T, A1298C | Catalyzes the reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. Polymorphisms can alter enzyme activity, affecting folate distribution and response to antifolates like methotrexate. tandfonline.comresearchgate.net |
| TYMS | Thymidylate Synthase | 2R, 3R tandem repeats in enhancer region (TSER); 6 bp deletion in 3'-UTR | Target enzyme for fluoropyrimidines (e.g., 5-FU). Gene expression levels, influenced by polymorphisms, can predict response and resistance. tandfonline.comresearchgate.netmdpi.com |
| DHFR | Dihydrofolate Reductase | 19-bp deletion in intron 1 | Target enzyme for methotrexate. Polymorphisms may influence methotrexate efficacy. mdpi.comnih.gov |
| SLC19A1 | Solute Carrier Family 19 Member 1 (Reduced Folate Carrier 1) | G80A | Primary transporter for reduced folates (like levofolinate) and methotrexate into cells. Variants can alter transport efficiency, impacting drug efficacy and toxicity. tandfonline.commdpi.com |
| GGH | Gamma-Glutamyl Hydrolase | -401C>T | Hydrolyzes polyglutamated folates and antifolates. Polymorphisms can affect the intracellular retention and activity of these drugs. tandfonline.com |
| SHMT1 | Serine Hydroxymethyltransferase 1 | C1420T | Catalyzes the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. Variants may influence the pool of one-carbon units for nucleotide synthesis. tandfonline.com |
Systems Biology Analysis of Folate-Dependent Cellular Networks
Systems biology takes a holistic view, analyzing folate metabolism not as an isolated pathway but as a component of a larger, interconnected cellular network. unitn.itresearchgate.net This approach aims to understand the complex interactions between folate metabolism and other critical cellular processes, such as the methionine cycle, de novo purine (B94841) synthesis, and DNA methylation. oup.comunitn.itmdpi.com Calcium levofolinate, by feeding into this network, can have wide-ranging effects on cellular function. nih.gov
Computational systems biology provides the tools to analyze these complex networks. unitn.it Techniques like weighted gene co-expression network analysis (WGCNA) can be used to identify modules of co-expressed genes and key "hub" genes that play a central role in regulating the network. mdpi.comnih.gov For example, WGCNA applied to maize revealed gene networks regulating folate biosynthesis, identifying key transcription factors and their target genes. nih.gov Similar approaches in human cells can uncover how the introduction of levofolinate might perturb these gene expression networks.
Metabolomics data can be integrated into network analysis to create more comprehensive models. uab.edu By measuring the levels of various metabolites, researchers can map the flow of one-carbon units and identify bottlenecks or shifts in the network in response to levofolinate. frontiersin.org For instance, integrative analysis of transcriptome and metabolome data in sheep revealed how folic acid supplementation altered pathways related to lipid metabolism and immunity, highlighting interactions between the liver, blood, and muscle. frontiersin.org
Genome-scale metabolic models (GEMs) are another powerful systems biology tool. These models encompass thousands of metabolic reactions and can be tailored to specific tissues. plos.org Analysis of cancer tissue models has shown an up-regulation of folate metabolism, which supports the increased demand for nucleotides and energy in proliferating cells. plos.org Such models can be used to simulate the metabolic state of a cell and predict how interventions like treatment with calcium levofolinate will affect the entire cellular system.
Future Directions and Emerging Research Avenues
Elucidation of Novel Molecular Targets and Interaction Pathways
While the primary role of levofolinate in one-carbon metabolism is well-documented, emerging research is focused on identifying novel molecular targets and non-canonical interaction pathways. Beyond its direct involvement in purine (B94841) and thymidylate synthesis, studies are investigating its influence on the broader metabolic network and its potential epigenetic regulatory functions. davuniversity.org
One area of active investigation is the intricate regulation of purine nucleotide biosynthesis. The synthesis of purine nucleotides is a highly regulated process to meet cellular demands, with the intracellular concentration of phosphoribosyl pyrophosphate (PRPP) playing a key regulatory role. davuniversity.org Future research aims to elucidate how calcium levofolinate might modulate the enzymes and feedback mechanisms that control purine synthesis, potentially revealing new therapeutic targets for diseases characterized by aberrant purine metabolism.
Furthermore, the "calcium" component of the molecule is drawing attention to its potential role in calcium signaling pathways. Calcium signaling is a critical regulator of numerous cellular processes, including gene expression and epigenetic modifications. nih.gov Researchers are exploring whether calcium levofolinate can influence intracellular calcium concentrations and, consequently, modulate epigenetic mechanisms. This line of inquiry could uncover novel connections between folate metabolism and the epigenetic landscape of the cell.
Table 1: Potential Novel Molecular Interactions of Calcium Levofolinate
| Potential Target/Pathway | Area of Investigation | Potential Significance |
| Purine Synthesis Regulation | Modulation of key enzymes and feedback loops in the de novo purine synthesis pathway. | Development of novel therapies for metabolic disorders and cancer. |
| Calcium Signaling | Influence on intracellular calcium levels and downstream signaling cascades. | Uncovering new roles in cellular processes regulated by calcium. |
| Epigenetic Modifications | Impact on DNA methylation and histone modifications through calcium-dependent pathways. | Potential for epigenetic-based therapeutic strategies. |
Development of Advanced Preclinical Models for Folate Research
To better understand the complex in vivo behavior of folates, researchers are moving beyond traditional two-dimensional cell cultures and animal models. The development of more physiologically relevant preclinical models is a key focus of current research.
Organoid technology represents a significant advancement in this area. researchgate.netnih.govsochob.clmdpi.combohrium.com Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of specific organs. researchgate.netnih.govsochob.clmdpi.combohrium.com These models provide a more accurate representation of in vivo tissue and are being used to study metabolic diseases, including those related to folate metabolism. researchgate.netnih.govsochob.clmdpi.combohrium.com The use of organoids will allow for more precise investigations into how calcium levofolinate is metabolized and utilized in a tissue-specific manner.
In addition to organoids, the application of CRISPR-Cas9 gene-editing technology is revolutionizing the creation of preclinical models. nih.govnih.govresearchgate.netbiorxiv.orgelifesciences.org This powerful tool allows for the precise modification of genes involved in the folate pathway, enabling researchers to create cell lines and animal models with specific genetic alterations. nih.govnih.govresearchgate.netbiorxiv.orgelifesciences.org These models are invaluable for dissecting the function of individual enzymes and transporters in folate metabolism and for studying the mechanisms of action of drugs like calcium levofolinate.
Exploration of Stereoisomer-Specific Mechanisms Beyond Known Pathways
Calcium levofolinate is the pharmacologically active levorotatory (l-) isomer of folinic acid. nih.gov While it is established that the dextrorotatory (d-) isomer is largely inactive, the precise molecular mechanisms underlying this stereospecificity are not fully understood beyond differences in enzymatic interactions.
Future research will focus on exploring the differential effects of the l- and d-isomers on cellular processes beyond their known roles in one-carbon metabolism. This includes investigating potential differences in their transport across cell membranes, their interactions with novel protein targets, and their influence on gene expression. nih.govnih.govcancer.govresearchgate.netyoutube.com A deeper understanding of these stereoisomer-specific mechanisms could lead to the development of more targeted and effective folate-based therapies.
Role of Calcium Levofolinate as a Research Tool in Fundamental Biological Processes
The well-defined mechanism of action of calcium levofolinate makes it a valuable tool for studying fundamental biological processes. Its ability to rescue cells from the effects of antifolates has long been used in cancer research. snmjournals.org However, its application as a research tool is expanding into other areas.
One emerging application is in the field of epigenetics. mdpi.comresearchgate.netresearchgate.net One-carbon metabolism, which is directly supported by levofolinate, provides the methyl groups necessary for DNA and histone methylation. nih.gov By modulating the availability of one-carbon units, researchers can use calcium levofolinate to probe the intricate relationship between folate metabolism and epigenetic regulation. nih.gov Furthermore, the potential link between calcium signaling and epigenetics opens up new avenues for using calcium levofolinate to investigate these interconnected pathways. nih.govnih.gov
Table 2: Calcium Levofolinate as a Research Tool
| Area of Research | Application | Insights Gained |
| One-Carbon Metabolism | As a source of reduced folates to study the flux and regulation of this pathway. | Understanding of cellular biosynthesis, redox balance, and amino acid homeostasis. |
| Epigenetics | To investigate the link between folate availability and DNA/histone methylation patterns. | Elucidation of the interplay between metabolism and epigenetic control of gene expression. |
| Calcium Signaling | To explore the potential role of folate-related calcium influx on cellular signaling. | Discovery of novel regulatory mechanisms involving calcium and folate pathways. |
Interdisciplinary Approaches for Comprehensive Folate Biology Understanding
The complexity of folate metabolism necessitates a move towards more integrated and interdisciplinary research approaches. The era of studying biological pathways in isolation is giving way to a more holistic, systems-level perspective.
Systems biology, which combines experimental data with computational and mathematical modeling, is becoming increasingly important in folate research. nih.govresearchgate.net These models can help to simulate the complex network of reactions in the folate pathway and predict how it will respond to perturbations, such as the administration of calcium levofolinate. nih.gov
Furthermore, the use of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is providing an unprecedented amount of data on the components of the folate pathway and their interactions. nih.govnih.govmdpi.commdpi.comyoutube.com Integrative multi-omics approaches are being used to construct comprehensive maps of the folate metabolic network and to identify novel biomarkers and therapeutic targets. nih.govnih.govmdpi.commdpi.comyoutube.com By combining these powerful technologies with traditional biochemical and cell biology techniques, researchers are poised to gain a much deeper and more comprehensive understanding of folate biology and the role of calcium levofolinate within it.
Q & A
Q. What are the standard analytical methods for quantifying calcium levofolinate purity and hydration levels in pharmaceutical formulations?
Calcium levofolinate hydrate purity is typically assessed using liquid chromatography (LC) with direct titration for water content (12.0–17.0% by volumetric titration). The assay involves comparing peak areas of levofolinate in sample solutions against folinate reference standards under controlled LC conditions (mobile phase, column type, and detector settings) . For hydration analysis, thermogravimetric methods or Karl Fischer titration are recommended, with strict pharmacopeial limits (e.g., ≤5 ppm platinum impurities in some formulations) .
Q. How do calcium levofolinate and calcium folinate differ in clinical applications, and what experimental designs are used to compare their efficacy?
Calcium levofolinate ([6S]-isomer) is often compared to calcium folinate (racemic mixture) in colorectal cancer trials. A randomized controlled study design is standard, where patients receive oxaliplatin + 5-FU alongside either levofolinate or folinate. Outcomes include tumor response rates, progression-free survival, and adverse events (e.g., mucositis, nausea). For example, a 2014 study (n=96) used this design, reporting comparable efficacy but differences in toxicity profiles (e.g., higher mucositis with levofolinate) .
Q. What are the recommended protocols for stability testing of calcium levofolinate in infusion solutions?
Stability studies involve reconstituting calcium levofolinate in syringes and diluting it in 0.9% NaCl or 5% glucose polyolefin/polyamide bags. Parameters include pH, particulate formation, and chemical degradation over time (e.g., 24–48 hours at 25°C). High-performance liquid chromatography (HPLC) is used to monitor degradation products, with validation per ICH guidelines .
Advanced Research Questions
Q. How can statistical experimental designs optimize capillary electrophoresis (CE) methods for enantiomeric impurity profiling of calcium levofolinate?
Central composite designs or factorial designs are employed to optimize CE parameters (buffer pH, voltage, temperature). For example, AstraZeneca and University of Jena researchers achieved high precision (5.46% w/w accuracy) by testing combinations of borate buffer concentrations (20–100 mM) and applied voltages (15–30 kV). Peak symmetry and resolution of levofolinate from its (6R)-enantiomer were critical validation metrics .
Q. What methodological challenges arise when comparing sodium levofolinate (Na-Lev) and calcium levofolinate (Ca-Lev) in non-randomized trials, and how can they be addressed?
Q. How do formulation differences (e.g., pentahydrate vs. anhydrous forms) impact calcium levofolinate bioavailability in preclinical models?
Bioavailability studies in rodent models compare AUC and Cmax after oral/intravenous administration of different salt forms. The pentahydrate form (CAS 80433-71-2) shows slower dissolution due to crystalline structure, requiring dissolution testing at pH 6.8 (simulating intestinal fluid). X-ray diffraction and differential scanning calorimetry (DSC) are used to characterize polymorphic stability .
Q. What analytical techniques are most effective for detecting trace metal impurities (e.g., platinum) in calcium levofolinate APIs?
Inductively coupled plasma mass spectrometry (ICP-MS) or laser-induced breakdown spectroscopy (LIBS) provide ppm-level sensitivity for metals. For example, LIBS identified calcium-specific emission lines (e.g., 422.7 nm) in levofolinate, distinguishing it from other calcium salts (e.g., carbonate, sulfate) with >95% accuracy .
Methodological Notes for Data Interpretation
- Contradictions in Toxicity Data : While Na-Lev and Ca-Lev show similar overall toxicity, higher mucositis rates with Na-Lev may reflect differences in folate metabolism kinetics. Researchers should adjust for confounding factors like prior chemotherapy exposure .
- Assay Validation : When adapting pharmacopeial methods (e.g., EP 10.0), include system suitability tests for LC (e.g., tailing factor <2.0, RSD <2% for peak areas) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
